molecular formula C11H16O3 B13235239 Methyl 3'-methylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate

Methyl 3'-methylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate

Cat. No.: B13235239
M. Wt: 196.24 g/mol
InChI Key: LNVNUBRCSTVGNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3’-methylspiro[bicyclo[221]heptane-2,2’-oxirane]-3’-carboxylate is a complex organic compound characterized by its unique spiro structure This compound is part of the bicyclo[221]heptane family, which is known for its rigid and stable framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3’-methylspiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, which forms the bicyclo[2.2.1]heptane core. Subsequent functionalization steps introduce the oxirane ring and the carboxylate group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3’-methylspiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened under oxidative conditions, leading to the formation of diols.

    Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under mild conditions.

Major Products

The major products formed from these reactions include diols, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3’-methylspiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable probe for studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3’-methylspiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its potential use in enzyme inhibition and as a chemical probe in biological studies.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane derivatives: These compounds share the same bicyclic core but differ in their functional groups.

    Oxirane-containing compounds: These include various epoxides with different substituents on the oxirane ring.

    Carboxylate esters: Compounds with ester functional groups similar to the carboxylate group in Methyl 3’-methylspiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate.

Uniqueness

The uniqueness of Methyl 3’-methylspiro[bicyclo[2.2.1]heptane-2,2’-oxirane]-3’-carboxylate lies in its spiro structure, which imparts rigidity and stability. This structural feature, combined with the presence of reactive functional groups, makes it a versatile compound for various applications in research and industry.

Biological Activity

Methyl 3'-methylspiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carboxylate is a compound belonging to the bicyclic class of organic compounds, characterized by its unique spiro structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and insecticidal properties.

Chemical Structure and Properties

  • Chemical Formula : C12H16O3
  • Molecular Weight : 208.26 g/mol
  • IUPAC Name : this compound

The compound features a bicyclic structure with an oxirane ring, which is crucial for its biological activity as it may influence the interaction with biological targets.

Antiviral Activity

Recent studies have indicated that compounds with similar bicyclic structures exhibit significant antiviral properties. For instance, 1′-homocarbanucleoside analogs featuring bicyclo[2.2.1]heptane skeletons have shown potent activity against various viruses such as HSV-1 and VZV, with IC50 values as low as 0.027 µg/mL . Although specific data on this compound is limited, the structural similarities suggest potential antiviral efficacy.

Anticancer Activity

The anticancer potential of bicyclic compounds has been explored extensively. A study highlighted that certain bicyclic derivatives exhibit cytostatic effects on cancer cell lines, with IC50 values ranging from 3.8 to 16.2 µg/mL against Molt4/C8 and L1210/0 lines . The presence of the spiro structure may enhance the selectivity and potency of these compounds against tumor cells.

Insecticidal Activity

Research into novel terpenoid ester compounds containing bicyclic structures has demonstrated promising insecticidal activity against pests like Aphis gossypii. These findings suggest that this compound could also possess similar insecticidal properties due to its structural characteristics .

Research Findings and Case Studies

StudyCompoundBiological ActivityIC50/EC50 Values
Bicyclo[2.2.1]heptane derivativesAntiviral (HSV-1)0.027 µg/mL
Bicyclic analogsAnticancer (Molt4/C8)3.8 - 16.2 µg/mL
Novel terpenoid estersInsecticidal (Aphis gossypii)Not specified

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors in biological systems, potentially altering cellular pathways involved in viral replication or cancer cell proliferation.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

methyl 2'-methylspiro[bicyclo[2.2.1]heptane-2,3'-oxirane]-2'-carboxylate

InChI

InChI=1S/C11H16O3/c1-10(9(12)13-2)11(14-10)6-7-3-4-8(11)5-7/h7-8H,3-6H2,1-2H3

InChI Key

LNVNUBRCSTVGNH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(O1)CC3CCC2C3)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.